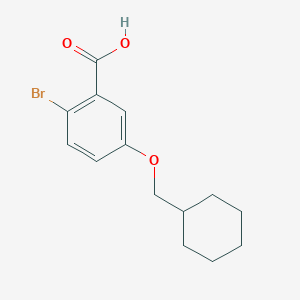

2-Bromo-5-(cyclohexylmethoxy)benzoic acid

Description

Significance of Benzoic Acid Scaffolds in Synthetic Chemistry

The benzoic acid scaffold is a fundamental building block in the synthesis of a vast array of organic molecules. preprints.orgnih.govresearchgate.net Its prevalence stems from the dual reactivity of the aromatic ring and the carboxylic acid group. wikipedia.org The carboxylic acid functional group can be readily converted into other functionalities such as esters, amides, or acid chlorides, making it a versatile handle for molecular elaboration. annexechem.com Furthermore, the benzene (B151609) ring itself can undergo various substitution reactions.

This structural motif is found in numerous naturally occurring compounds and is integral to the synthesis of many commercial products, including pharmaceuticals, dyes, and fragrances. preprints.organnexechem.com In medicinal chemistry, the benzoic acid moiety is present in a range of bioactive molecules and is often used as a primary scaffold for the development of new therapeutic agents. nih.govresearchgate.net Researchers utilize this framework to explore how molecular shape and electronic properties affect biological activity. nih.gov

Role of Bromine Substituents in Aromatic Systems for Chemical Transformations

The introduction of a bromine atom onto an aromatic ring, such as in 2-Bromo-5-(cyclohexylmethoxy)benzoic acid, significantly influences the molecule's reactivity. While halogens are generally deactivating for electrophilic aromatic substitution reactions due to their inductive electron-withdrawing nature, they act as ortho- and para-directors. stackexchange.comlibretexts.org This means they guide incoming electrophiles to specific positions on the ring, a critical aspect for controlling regioselectivity in multi-step syntheses. fiveable.me

More importantly in contemporary synthesis, the carbon-bromine (C-Br) bond is a key reactive site for a multitude of powerful cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings utilize aryl bromides as substrates to form new carbon-carbon or carbon-heteroatom bonds. This capability makes bromo-aromatic compounds exceptionally valuable intermediates for constructing complex molecular architectures from simpler precursors. The bromination of a benzene ring is a classic example of an electrophilic aromatic substitution, typically requiring a Lewis acid catalyst like iron(III) bromide (FeBr₃) to polarize the bromine molecule and make it a more potent electrophile. rutgers.edukhanacademy.org

Overview of Ether Linkages in Complex Molecular Architectures

Ether linkages (R-O-R') are characterized by their general stability, particularly when compared to ester linkages. vaia.com This chemical robustness, especially against hydrolysis and a wide range of pH conditions, makes them a favored structural element in molecules designed for stability. vaia.com In nature, this stability is exemplified by the ether lipids found in the cell membranes of Archaea, which enable these organisms to thrive in extreme environments. vaia.comfiveable.me

Contextualization of this compound within Contemporary Chemical Research

While extensive research dedicated specifically to this compound is not widely published, its chemical structure allows for clear contextualization within modern synthetic strategies. The compound is a derivative of benzoic acid and possesses three key functional regions: the carboxylic acid group, the bromine atom, and the cyclohexylmethoxy side chain. This trifunctional nature makes it a potentially valuable intermediate.

The synthesis of this compound would likely follow established organic chemistry principles. One plausible route involves the Williamson ether synthesis, reacting 2-bromo-5-hydroxybenzoic acid with a cyclohexylmethyl halide. Another approach could be the bromination of 3-(cyclohexylmethoxy)benzoic acid.

Its utility can be inferred from its structural analogue, 2-bromo-5-methoxybenzoic acid. This similar compound is documented as a key intermediate in the synthesis of urolithin derivatives. sigmaaldrich.comgoogle.com Urolithins are metabolites produced by gut bacteria with potential health benefits, suggesting that derivatives of this compound could be targets in medicinal chemistry research for creating analogous complex molecules. The bromine atom serves as a handle for cross-coupling reactions, while the carboxylic acid can be used for amidation or esterification to build more elaborate structures.

Below are the known physicochemical properties of the compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₇BrO₃ |

| Molecular Weight | 313.19 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1261995-12-8 |

| Appearance | Solid |

| Melting Point | 129-131 °C |

Data sourced from publicly available chemical supplier information.

The combination of a reactive bromine atom for advanced coupling strategies and a carboxylic acid for derivatization, all built upon a stable ether-linked benzoic acid scaffold, positions this compound as a compound of interest for the synthesis of novel, high-value chemical entities.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-bromo-5-hydroxybenzoic acid |

| 3-(cyclohexylmethoxy)benzoic acid |

| 2-bromo-5-methoxybenzoic acid |

| Benzene |

| (Bromomethyl)cyclohexane |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(cyclohexylmethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BrO3/c15-13-7-6-11(8-12(13)14(16)17)18-9-10-4-2-1-3-5-10/h6-8,10H,1-5,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNFORFZWZYVFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)COC2=CC(=C(C=C2)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 5 Cyclohexylmethoxy Benzoic Acid

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic analysis of 2-Bromo-5-(cyclohexylmethoxy)benzoic acid identifies two key disconnections, giving rise to two plausible synthetic routes. The first disconnection is at the ether linkage, separating the cyclohexylmethoxy side chain from the aromatic core. This suggests a precursor such as 2-bromo-5-hydroxybenzoic acid, which can be etherified. The second key disconnection is the carbon-bromine bond, which points to a precursor like 3-(cyclohexylmethoxy)benzoic acid that can undergo regioselective bromination.

A third, more advanced, disconnection strategy involves the direct C-H functionalization of a suitable benzoic acid precursor, bypassing the need for a pre-functionalized starting material for bromination. This approach, while potentially more efficient, presents its own set of challenges regarding regioselectivity and reaction conditions.

Precursor Synthesis and Functional Group Interconversions

The successful synthesis of this compound is contingent on the efficient preparation of its key precursors and the strategic application of functional group interconversions. The choice of synthetic route dictates which precursors are required.

Bromination Strategies for Aromatic Systems

The introduction of a bromine atom at the C2 position of the benzoic acid ring, ortho to the eventual ether linkage and meta to the carboxylic acid, is a critical step that requires precise control of regioselectivity.

Direct electrophilic bromination of a substituted benzoic acid is a common method for introducing a bromine atom onto the aromatic ring. For a precursor such as 3-hydroxybenzoic acid, the hydroxyl group is a strongly activating, ortho-, para-directing group, while the carboxylic acid is a deactivating, meta-directing group. This alignment of directing effects favors bromination at the positions ortho and para to the hydroxyl group. Specifically, electrophilic aromatic bromination of 3-hydroxybenzonitrile has been shown to yield a mixture of 2-bromo-5-hydroxybenzonitrile (B120245) and 2-bromo-3-hydroxybenzonitrile, indicating that the position ortho to the hydroxyl and meta to the electron-withdrawing group is susceptible to bromination. google.com Similarly, the bromination of 3-methoxybenzaldehyde (B106831) exclusively yields 2-bromo-5-methoxybenzaldehyde. google.com These examples suggest that direct bromination of 3-hydroxybenzoic acid or its ester equivalent could provide the desired 2-bromo-5-hydroxybenzoic acid precursor.

A patent for the synthesis of 2-bromo-5-methoxybenzoic acid describes the bromination of 3-methoxybenzoic acid using N-bromosuccinimide in the presence of concentrated sulfuric acid, potassium bromide, and red phosphorus in dichloromethane (B109758), achieving a high yield. google.com This method, using a closely related substrate, provides a strong precedent for the successful bromination of 3-(cyclohexylmethoxy)benzoic acid.

| Brominating Agent | Catalyst/Additive | Solvent | Notes |

| N-Bromosuccinimide (NBS) | H₂SO₄, KBr, Red P | Dichloromethane | High yield for 2-bromo-5-methoxybenzoic acid synthesis. google.com |

| Bromine (Br₂) | Sulfuric Acid | Not specified | Scalable method for 2-alkylbenzoic acids. |

| N-Bromosuccinimide (NBS) | Silica (B1680970) gel | Not specified | Good for regioselective electrophilic aromatic brominations. |

Directed ortho-metalation (DoM) offers a powerful alternative for achieving regioselective bromination. wikipedia.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then be quenched with an electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrachloroethane or hexachloroethane, to introduce the bromine atom with high regioselectivity.

For a substrate like 3-methoxybenzoic acid, the methoxy (B1213986) group can act as a DMG, directing lithiation to the C2 position. organic-chemistry.org However, the acidic proton of the carboxylic acid must first be removed. The treatment of unprotected benzoic acids with a strong base like s-BuLi in the presence of TMEDA can lead to deprotonation ortho to the carboxylate group. organic-chemistry.org In the case of 3-chlorobenzoic acid, treatment with lithium dialkylamides generates the 2-lithiated species, which can be trapped with electrophiles. nih.gov This suggests that a similar strategy could be applied to 3-(cyclohexylmethoxy)benzoic acid.

Palladium-catalyzed C-H activation has emerged as a sophisticated tool for the direct functionalization of aromatic rings. For benzoic acid derivatives, the carboxylate can act as a directing group to facilitate ortho-C-H activation. nih.govresearchgate.net More recently, methods for meta-C-H bromination of benzoic acid derivatives have been developed using a palladium catalyst and a suitable directing group. nih.govscispace.com These methods often employ N-bromophthalimide (NBP) as the bromine source and can tolerate a wide range of functional groups. nih.gov While this approach may offer a more direct route to the target molecule, it requires careful optimization of the catalyst system and directing group strategy.

Etherification and Alkylation Protocols for Cyclohexylmethoxy Group Introduction

The formation of the ether linkage between the phenolic oxygen and the cyclohexylmethyl group is another pivotal step in the synthesis. This can be achieved through several established methods.

The Williamson ether synthesis is a classic and widely used method for forming ethers. masterorganicchemistry.comyoutube.comyoutube.comyoutube.com This Sɴ2 reaction involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com In the context of synthesizing this compound, this would involve the deprotonation of 2-bromo-5-hydroxybenzoic acid with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding phenoxide. This is followed by reaction with cyclohexylmethyl bromide. The use of a primary alkyl halide like cyclohexylmethyl bromide is ideal for the Williamson ether synthesis as it minimizes the competing elimination reaction. masterorganicchemistry.com

The Mitsunobu reaction provides an alternative for the etherification of phenols under mild conditions. nih.govnih.gov This reaction utilizes a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol for nucleophilic attack by the phenol. nih.gov This method is particularly useful when dealing with sensitive substrates or when inversion of stereochemistry at the alcohol center is desired, though the latter is not relevant for cyclohexylmethanol.

The synthesis of the requisite cyclohexylmethyl bromide can be accomplished by treating cyclohexylmethanol with a brominating agent like phosphorus tribromide or hydrobromic acid. nih.gov

| Reaction | Reagents | Key Features |

| Williamson Ether Synthesis | Base (e.g., NaH, K₂CO₃), Alkyl Halide (e.g., Cyclohexylmethyl bromide) | Sɴ2 mechanism, best with primary alkyl halides. masterorganicchemistry.com |

| Mitsunobu Reaction | PPh₃, DEAD or DIAD, Alcohol | Mild conditions, suitable for sensitive substrates. nih.gov |

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry and presents a viable route to this compound. masterorganicchemistry.comyoutube.comfrancis-press.comyoutube.com This method typically involves the reaction of an alkoxide with a suitable alkyl halide. In the context of synthesizing the target compound, this would involve the reaction of a salt of 2-bromo-5-hydroxybenzoic acid (or its ester derivative) with a cyclohexylmethyl halide.

A plausible synthetic route commences with methyl 2-bromo-5-hydroxybenzoate as the phenolic starting material. This precursor can be deprotonated with a suitable base to form the corresponding phenoxide, which then acts as a nucleophile. The choice of base and solvent is critical for the success of this SN2 reaction. numberanalytics.com Strong bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly employed in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (ACN) to facilitate the reaction. The cyclohexylmethoxy group is introduced using cyclohexylmethyl bromide or a related halide. Following the etherification, the methyl ester is hydrolyzed under basic or acidic conditions to yield the final carboxylic acid product.

A representative reaction scheme is as follows:

Etherification: Methyl 2-bromo-5-hydroxybenzoate is treated with cyclohexylmethyl bromide in the presence of a base such as K₂CO₃ in DMF.

Hydrolysis: The resulting methyl 2-bromo-5-(cyclohexylmethoxy)benzoate is then hydrolyzed using an aqueous solution of a base like sodium hydroxide (B78521) (NaOH), followed by acidification to precipitate the desired this compound.

Table 1: Representative Conditions for Williamson Ether Synthesis

| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Methyl 2-bromo-5-hydroxybenzoate | Cyclohexylmethyl bromide, K₂CO₃ | DMF | Room Temp. to 80 °C | Good to Excellent | numberanalytics.comresearchgate.net |

Mitsunobu Reaction in Cyclohexylmethoxy Linkage Formation

An alternative and powerful method for forming the cyclohexylmethoxy ether linkage is the Mitsunobu reaction. numberanalytics.comresearchgate.netwikipedia.orgcommonorganicchemistry.com This reaction allows for the condensation of an alcohol and a nucleophile, in this case, a phenol, under mild conditions using a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). numberanalytics.comwikipedia.org

The synthesis would again likely start with methyl 2-bromo-5-hydroxybenzoate and cyclohexylmethanol. The reaction proceeds through the activation of the alcohol by the PPh₃/DEAD reagent system, followed by nucleophilic attack by the phenolic hydroxyl group. A key advantage of the Mitsunobu reaction is its generally high stereospecificity and its tolerance for a wide range of functional groups.

The reaction sequence would be:

Mitsunobu Coupling: Methyl 2-bromo-5-hydroxybenzoate is reacted with cyclohexylmethanol in the presence of PPh₃ and DEAD in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF).

Ester Hydrolysis: The resulting ester intermediate is then hydrolyzed to the carboxylic acid as described in the Williamson ether synthesis approach.

Table 2: Key Parameters for Mitsunobu Reaction

| Parameter | Condition | Rationale/Effect | Reference |

|---|---|---|---|

| Phosphine | Triphenylphosphine (PPh₃) | Commonly used, but tributylphosphine (B147548) (PBu₃) can be more reactive. | numberanalytics.com |

| Azodicarboxylate | DEAD or DIAD | DEAD is more reactive; DIAD is more stable and easier to handle. | numberanalytics.com |

| Solvent | THF, Dichloromethane | Anhydrous conditions are crucial for good yields. | numberanalytics.com |

| Temperature | 0 °C to Room Temp. | Slow addition of the azodicarboxylate at lower temperatures can improve selectivity. | numberanalytics.com |

Carboxylic Acid Formation Methodologies

An alternative synthetic strategy involves the formation of the carboxylic acid group on a pre-existing aryl ring that already bears the 2-bromo-5-(cyclohexylmethoxy) substituents.

Oxidation of Methyl or Other Alkyl Precursors

This approach requires the synthesis of a precursor such as 2-bromo-1-(cyclohexylmethoxy)-5-methylbenzene. This intermediate could potentially be synthesized via Williamson ether synthesis from 4-bromo-3-methylphenol (B31395) and cyclohexylmethyl bromide. The methyl group on the aromatic ring can then be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid. The reaction conditions must be carefully controlled to avoid degradation of the ether linkage.

Carboxylation of Aryl Halides or Organometallic Intermediates

A more direct route to the carboxylic acid involves the carboxylation of an appropriate organometallic intermediate. This would typically start from a dihalo-precursor, for instance, 1,2-dibromo-4-(cyclohexylmethoxy)benzene. This precursor could be prepared by bromination of 1-(cyclohexylmethoxy)-4-bromobenzene.

The dihalo-compound can then be selectively converted into an organometallic reagent, such as a Grignard reagent or an organolithium species, by reaction with magnesium or an organolithium reagent, respectively. Subsequent reaction of this organometallic intermediate with carbon dioxide (as dry ice or gaseous CO₂) followed by acidic workup would yield the desired this compound. The regioselectivity of the metal-halogen exchange is a critical factor in this approach.

Optimization of Reaction Conditions and Process Efficiency

The efficiency of the synthesis of this compound is highly dependent on the optimization of reaction conditions for each step.

For the Williamson ether synthesis , key parameters to optimize include the choice of base and solvent. Strong, non-nucleophilic bases like sodium hydride in a polar aprotic solvent such as DMF generally give higher yields compared to weaker bases in protic solvents. numberanalytics.com The reaction temperature can also be adjusted to balance reaction rate and potential side reactions.

In the Mitsunobu reaction , the stoichiometry of the reagents is crucial. A slight excess of the phosphine and azodicarboxylate is often used to ensure complete conversion of the alcohol. numberanalytics.com The order of addition of reagents can also impact the yield and purity of the product; often, a pre-formation of the betaine (B1666868) intermediate by reacting the phosphine and azodicarboxylate before adding the alcohol and nucleophile is beneficial. wikipedia.org

For carboxylic acid formation via oxidation, the choice of oxidant and reaction conditions (temperature, reaction time) must be carefully selected to maximize the yield of the carboxylic acid while minimizing over-oxidation or cleavage of the ether bond. In carboxylation reactions, the formation of the organometallic intermediate requires strictly anhydrous conditions to prevent quenching by water.

Purification Techniques for Synthetic Intermediates and Final Compound

Purification of the intermediates and the final product is essential to obtain this compound of high purity.

Crystallization is a primary method for purifying the final solid product. stackexchange.comslideshare.netpitt.edualfa-chemistry.comfamu.edu The choice of solvent is critical; an ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, allowing for efficient recovery of pure crystals upon cooling. stackexchange.com Common solvents for the recrystallization of benzoic acid derivatives include aqueous ethanol (B145695), acetic acid, or mixtures of a good solvent (like ethyl acetate) and a poor solvent (like hexanes). stackexchange.com

Chromatography is another powerful purification technique. Column chromatography using silica gel is often employed to purify synthetic intermediates. guidechem.comsielc.com The choice of eluent system (a mixture of polar and non-polar solvents) is optimized to achieve good separation of the desired compound from byproducts. For the final carboxylic acid, High-Performance Liquid Chromatography (HPLC) can be used for both analytical purity assessment and preparative purification. sielc.comgoogle.com Reversed-phase HPLC with a suitable mobile phase (e.g., acetonitrile/water with a formic or trifluoroacetic acid modifier) is commonly used for aromatic carboxylic acids. google.com

Extraction is a fundamental workup procedure to separate the product from the reaction mixture. For the final carboxylic acid, an acid-base extraction can be highly effective. The acidic product can be extracted into an aqueous basic solution (e.g., sodium bicarbonate), leaving non-acidic impurities in the organic phase. The aqueous layer is then acidified to precipitate the pure carboxylic acid, which can be collected by filtration.

Table 3: Common Purification Techniques

| Technique | Application | Key Considerations | Reference |

|---|---|---|---|

| Recrystallization | Final product purification | Solvent selection, cooling rate | stackexchange.comslideshare.net |

| Column Chromatography | Intermediate purification | Stationary phase (e.g., silica gel), eluent system | guidechem.comsielc.com |

| Acid-Base Extraction | Final product workup | pH control, choice of base | guidechem.com |

| HPLC | Analytical and preparative purification | Column type, mobile phase composition | sielc.comgoogle.com |

Considerations for Industrial Scale-Up of Synthesis

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a thorough evaluation of various factors to ensure the process is efficient, cost-effective, safe, and environmentally sustainable. The primary synthetic route likely involves the bromination of a substituted benzoic acid followed by an etherification step. Key considerations for the scale-up of this process are detailed below.

A significant challenge in the large-scale synthesis of similar compounds, such as 2-bromo-5-methoxybenzoic acid, has been the control of isomeric impurities. google.com For instance, the bromination of m-methoxybenzoic acid can be difficult, requiring prolonged reaction times and resulting in poor directional selectivity, leading to the formation of multiple isomers and byproducts that necessitate extensive purification. google.com A patented method addresses this by using a halogenated hydrocarbon solvent, a specific bromination reagent, and a catalyst system to achieve high yield (>92%) and purity (98-99.6%), making it suitable for mass production. google.com This approach also boasts a high utilization rate of the bromine atom and reduced generation of waste, which are critical for industrial applications. google.com

Another patented process for a related compound, 5-bromo-2-chloro benzoic acid, emphasizes the use of low-cost, readily available starting materials and a "one-pot" synthesis method that avoids the need to purify intermediates. google.com This process reports yields greater than 95% and is designed to minimize production costs and waste. google.com

The choice of reagents and solvents is paramount on an industrial scale. For the bromination step, moving from elemental bromine to safer and more manageable brominating agents like N-bromosuccinimide (NBS) is a common strategy. google.com The solvent choice must consider not only reaction performance but also factors like toxicity, environmental impact, and the ease of recovery and recycling. google.com For example, the use of dichloromethane in one process is effective, but its recovery under reduced pressure is a necessary step to minimize environmental release. google.com

For the etherification step, which would involve reacting a 2-bromo-5-hydroxybenzoic acid precursor with a cyclohexylmethyl halide, the choice of base and solvent is critical. While laboratory syntheses might use strong bases like sodium hydride, industrial processes often favor weaker, less hazardous bases like potassium carbonate or sodium hydroxide, paired with polar aprotic solvents such as DMF or acetone. Phase-transfer catalysts can also be employed to facilitate the reaction between the aqueous and organic phases, improving efficiency and simplifying the work-up procedure.

Purification of the final product on a large scale must be robust and efficient. Recrystallization is a common method, and the selection of an appropriate solvent system is crucial for achieving the desired purity while maximizing recovery. google.com The use of ethanol for recrystallization has been noted in the synthesis of 2-bromo-5-methoxybenzoic acid. google.com

| Parameter | Industrial Scale-Up Consideration | Example/Rationale | Reference |

| Starting Materials | Cost, availability, and purity of raw materials are critical for economic viability. | Utilizing inexpensive and readily available m-methoxybenzoic acid as a precursor. | google.com |

| Bromination Reagent | Selection of a safe, efficient, and selective brominating agent. | Use of N-bromosuccinimide (NBS) in place of liquid bromine to improve handling and safety. | google.com |

| Catalyst System | Use of co-catalysts to enhance reaction rate and selectivity. | A combination of a bromination initiator and a cocatalyst like potassium bromide and red phosphorus. | google.com |

| Solvent | Choice of solvent must balance reaction performance with safety, environmental impact, and recyclability. | Halogenated hydrocarbons like dichloromethane are used, with recovery under reduced pressure to minimize emissions. | google.com |

| Reaction Conditions | Precise control of temperature and reaction time to maximize yield and minimize byproduct formation. | Maintaining a reaction temperature of 25-30 °C for 3 hours during bromination. | google.com |

| Yield and Purity | High yield and purity are necessary to reduce purification costs and waste. | Optimized processes can achieve yields over 92% and purity between 98-99.6%. | google.com |

| Work-up and Purification | The process must be simple, scalable, and efficient. | Quenching the reaction in ice water followed by filtration and recrystallization from a solvent like ethanol. | google.com |

| Waste Management | Minimizing the generation of hazardous waste is crucial for environmental and economic reasons. | Processes with high atom economy and low byproduct formation are preferred. | google.comgoogle.com |

| Process Type | "One-pot" synthesis can reduce operational complexity and cost. | Synthesizing the target molecule without the need for purification of intermediates. | google.com |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for determining the detailed structure of an organic molecule in solution. For 2-Bromo-5-(cyclohexylmethoxy)benzoic acid, a full suite of NMR experiments would be required for unambiguous structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. In a hypothetical ¹H NMR spectrum of this compound, one would expect to observe distinct signals for the aromatic protons, the protons of the cyclohexyl ring, the methylene (B1212753) protons of the methoxy (B1213986) bridge, and the acidic proton of the carboxylic acid group. docbrown.info The chemical shifts (δ) would be influenced by the electron-withdrawing bromine atom and the electron-donating cyclohexylmethoxy group. The acidic proton of the carboxylic acid would typically appear as a broad singlet at a downfield chemical shift, often above 10 ppm. docbrown.info The aromatic protons would show characteristic splitting patterns based on their positions relative to the bromo and alkoxy substituents. The signals for the numerous protons of the cyclohexyl group would likely appear as a complex series of multiplets in the upfield region of the spectrum. rsc.orgchemicalbook.com

Hypothetical ¹H NMR Data Interpretation

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet |

| Aromatic Protons (Ar-H) | 6.8 - 8.0 | Doublets, Doublet of Doublets |

| Methylene (-O-CH₂-) | ~3.8 | Doublet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy is used to determine the number of different carbon atoms and their chemical environments within a molecule. For this compound, the spectrum would show distinct peaks for the carbonyl carbon of the carboxylic acid, the aromatic carbons (including the carbon atom bonded to bromine), the methylene carbon of the ether linkage, and the carbons of the cyclohexyl ring. researchgate.net The carbonyl carbon is typically found in the range of 165-185 ppm. The carbon atom attached to the bromine would be shifted to a lower field compared to the other aromatic carbons. beilstein-journals.org

Hypothetical ¹³C NMR Data Interpretation

| Carbon Type | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyl (-C=O) | 165 - 185 |

| Aromatic (C-Br) | ~115 - 125 |

| Aromatic (C-O) | ~155 - 160 |

| Aromatic (C-H) | 110 - 135 |

| Methylene (-O-CH₂-) | ~70 - 80 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to trace the connectivity within the cyclohexyl ring and the coupling between aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the connection between the cyclohexylmethoxy group and the benzoic acid moiety, for instance, by observing a correlation between the methylene protons (-O-CH₂-) and the aromatic carbon at position 5.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. docbrown.info The IR spectrum of this compound would be expected to show several characteristic absorption bands. nist.gov A very broad absorption in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. docbrown.info A strong, sharp absorption band around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration of the carboxylic acid. docbrown.infonist.gov Absorptions in the 1000-1300 cm⁻¹ region would be indicative of the C-O stretching vibrations of the ether and the carboxylic acid. The presence of the aromatic ring would be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. chemicalbook.com The C-Br stretch typically appears in the fingerprint region at lower wavenumbers.

Hypothetical IR Data Table

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| Carboxylic Acid O-H | 2500 - 3300 | Broad, Strong |

| Carbonyl C=O | ~1700 | Strong |

| Aromatic C-H | > 3000 | Medium |

| Aromatic C=C | 1450 - 1600 | Medium |

| Ether C-O | 1000 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule. For this compound (molecular formula C₁₄H₁₇BrO₃), the molecular ion peak [M]⁺ would be expected. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak would appear as a pair of peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. nist.gov This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, which can be used to confirm the elemental composition. uni.lu The fragmentation pattern would likely involve the loss of the cyclohexylmethyl group, the carboxyl group, or bromine, providing further structural evidence.

Predicted Mass Spectrometry Data

| Ion | Description | Predicted m/z |

|---|---|---|

| [M]⁺, [M+2]⁺ | Molecular Ion | 316, 318 |

| [M-COOH]⁺ | Loss of carboxylic acid group | 271, 273 |

| [M-C₇H₁₃O]⁺ | Loss of cyclohexylmethoxy radical | 201, 203 |

X-ray Crystallography for Solid-State Structural Determination

There are no published studies detailing the use of X-ray crystallography to determine the solid-state structure of this compound. As a result, no crystallographic data, such as crystal system, space group, unit cell dimensions, or atomic coordinates, are available. The creation of a data table for these parameters is therefore not possible.

Chemical Reactivity and Transformation Studies of 2 Bromo 5 Cyclohexylmethoxy Benzoic Acid

Reactivity at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle for a variety of chemical modifications, including esterification, amide formation, reduction, and decarboxylation.

Esterification Reactions

The conversion of the carboxylic acid to an ester is a fundamental transformation, often employed to modify solubility, for use as a protecting group, or to create derivatives for biological evaluation. This reaction is typically achieved by treating 2-Bromo-5-(cyclohexylmethoxy)benzoic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. Alternatively, milder conditions can be employed using coupling agents.

While specific examples for this compound are not extensively documented in publicly available literature, the esterification of similar bromobenzoic acids is common. For instance, the formation of ethyl 2-bromo-5-fluorobenzoate and ethyl 2-bromo-4,5-difluorobenzoate are well-established procedures.

Table 1: Representative Esterification Reactions of Bromobenzoic Acids

| Carboxylic Acid | Alcohol | Reagents/Conditions | Product |

| 2-Bromo-5-fluorobenzoic acid | Ethanol (B145695) | Acid catalyst, heat | Ethyl 2-bromo-5-fluorobenzoate |

| 2-Bromo-4,5-difluorobenzoic acid | Ethanol | Acid catalyst, heat | Ethyl 2-bromo-4,5-difluorobenzoate |

Amide Formation

Amide synthesis from this compound can be accomplished by first converting the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to furnish the corresponding amide. Direct coupling of the carboxylic acid with an amine is also a widely used, more atom-economical method. This is facilitated by a variety of coupling reagents, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻), which has been successfully used in the synthesis of various amide derivatives.

The synthesis of N-Boc amides and their subsequent deprotection under acidic conditions represents a common strategy in multi-step syntheses. The formation of 2-bromobenzamide (B1207801) from 2-bromobenzoic acid is another foundational example of this reaction type.

Reduction to Alcohols or Aldehydes

The carboxylic acid moiety can be reduced to a primary alcohol or, under more controlled conditions, to an aldehyde. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing the carboxylic acid to the corresponding primary alcohol, (2-Bromo-5-(cyclohexylmethoxy)phenyl)methanol. Milder or more sterically hindered reagents would be required to halt the reduction at the aldehyde stage, although this transformation can be challenging. General protocols for the reduction of benzoic acid derivatives often utilize reagents such as LiAlH₄ or sodium borohydride (B1222165) in combination with an activating agent.

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group, is a less common transformation for simple benzoic acids unless activated by specific ortho or para substituents. For many benzoic acids, radical conditions can facilitate protodecarboxylation. The reaction often requires a photocatalyst or a radical initiator to proceed efficiently. For instance, various substituted benzoic acids have been successfully decarboxylated under radical conditions to yield the corresponding substituted benzenes.

Transformations Involving the Aromatic Bromine Substituent

The bromine atom on the aromatic ring is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the elaboration of aryl halides.

Suzuki Coupling: The Suzuki-Miyaura reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups. For this compound, a Suzuki coupling could be used to introduce a variety of aryl, heteroaryl, or alkyl groups at the 2-position. The reaction of 2,2'-dibromo-5,5'-bithiophene with phenylboronic acid to yield 2-Bromo-2'-phenyl-5,5'-thiophene is a representative example of a Suzuki reaction on a brominated aromatic compound.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. This reaction is stereoselective, typically affording the trans-alkene. The reaction of 2-bromo-6-methoxynaphthalene (B28277) with ethylene (B1197577) is an industrial application of the Heck reaction.

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and typically a copper co-catalyst. This reaction is instrumental in the synthesis of aryl alkynes. A variety of aryl halides can be coupled with terminal alkynes under mild, often aqueous, conditions.

Table 2: Overview of Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki Coupling | Boronic acid/ester (R-B(OH)₂) | Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃) | Biaryl or alkyl-aryl |

| Heck Reaction | Alkene (R-CH=CH₂) | Pd catalyst (e.g., Pd(OAc)₂), base (e.g., Et₃N) | Substituted alkene |

| Sonogashira Coupling | Terminal alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, base | Aryl alkyne |

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom on the aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr). In SNAr reactions, a nucleophile replaces a leaving group (in this case, the bromide ion) on an aromatic ring. The success of this reaction is highly dependent on the electronic properties of the ring. The presence of the electron-withdrawing carboxylic acid group, particularly when deprotonated under basic conditions, would facilitate this reaction, although its meta-positioning relative to the bromine is less activating than an ortho or para substituent.

It is anticipated that strong nucleophiles would be required to displace the bromide. Potential nucleophiles could include amines, alkoxides, and thiolates. For instance, reaction with an amine, such as aniline, could potentially yield a 5-(cyclohexylmethoxy)-2-(phenylamino)benzoic acid derivative. Such reactions often require elevated temperatures and sometimes a catalyst, like a copper salt, to proceed efficiently. google.comnih.gov

Hypothetical SNAr Reaction Data:

| Nucleophile | Product | Hypothetical Conditions | Hypothetical Yield |

| Aniline | 5-(cyclohexylmethoxy)-2-(phenylamino)benzoic acid | CuI, K₂CO₃, DMF, 120 °C | Moderate |

| Sodium methoxide | 2-methoxy-5-(cyclohexylmethoxy)benzoic acid | High Temperature, High Pressure | Low to Moderate |

| Ethanethiol | 2-(ethylthio)-5-(cyclohexylmethoxy)benzoic acid | NaH, DMF, 80 °C | Moderate |

This table is illustrative and based on general reactivity patterns. Actual results would require experimental verification.

Formation of Organometallic Reagents (e.g., Grignard, Organolithium)

The carbon-bromine bond in this compound is a key site for the formation of organometallic reagents, such as Grignard and organolithium reagents. These transformations are fundamental in organic synthesis for creating new carbon-carbon bonds. chemicalbook.com

Grignard Reagent Formation: The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF), would be expected to form the corresponding Grignard reagent. nih.govbldpharm.com However, the acidic proton of the carboxylic acid group is incompatible with the highly basic nature of the Grignard reagent. Therefore, the carboxylic acid would need to be protected prior to the Grignard formation, or at least two equivalents of the Grignard reagent would form, with one being consumed in an acid-base reaction with the carboxylic acid. The resulting Grignard reagent would be a powerful nucleophile, capable of reacting with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide. bldpharm.com

Organolithium Reagent Formation: Similarly, treatment with a strong organolithium base, like n-butyllithium, typically at low temperatures in an anhydrous solvent, would lead to lithium-halogen exchange, forming the 2-lithio derivative. As with the Grignard reagent, the carboxylic acid proton would react first, necessitating either protection or the use of excess organolithium reagent. This organolithium species would also be a potent nucleophile.

Hypothetical Organometallic Reactions:

| Reagent | Intermediate/Product | Hypothetical Subsequent Reaction |

| Mg, THF | 2-(magnesiobromo)-5-(cyclohexylmethoxy)benzoic acid | Reaction with CO₂ to form a dicarboxylic acid |

| 2 eq. n-BuLi, THF, -78°C | 2-lithio-5-(cyclohexylmethoxy)benzoate | Reaction with benzaldehyde (B42025) to form a secondary alcohol |

This table is illustrative and based on general reactivity patterns. Actual results would require experimental verification.

Reactions and Modifications of the Cyclohexylmethoxy Group

The cyclohexylmethoxy group offers additional sites for chemical modification.

The ether linkage in the cyclohexylmethoxy group is generally stable but can be cleaved under harsh conditions. Strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), at high temperatures are typically used to cleave aryl ethers. This reaction would likely yield 2-bromo-5-hydroxybenzoic acid and cyclohexylmethyl bromide or iodide. nih.gov

The cyclohexyl ring itself is a saturated carbocycle and generally resistant to mild oxidation and reduction. However, under more forceful conditions, it could undergo transformation. Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, under vigorous conditions, might lead to the oxidation of the cyclohexyl ring, potentially opening the ring or introducing carbonyl functionalities. However, such harsh conditions would likely also affect other parts of the molecule, leading to a complex mixture of products.

Reductive transformations are less likely, as the cyclohexyl ring is already saturated. Catalytic hydrogenation under high pressure and temperature might affect the benzene (B151609) ring before the cyclohexyl ring.

Electrophilic and Nucleophilic Aromatic Substitution Patterns

The substitution pattern on the benzene ring—a bromine atom, a carboxylic acid group, and a cyclohexylmethoxy group—dictates the regioselectivity of further substitution reactions.

Electrophilic Aromatic Substitution: The carboxylic acid group is a deactivating, meta-directing group. The cyclohexylmethoxy group, being an alkoxy group, is an activating, ortho-para-directing group. The bromine atom is a deactivating, ortho-para-directing group. In an electrophilic aromatic substitution reaction, the directing effects of these substituents would be in competition. The powerful activating effect of the alkoxy group would likely dominate, directing incoming electrophiles to the positions ortho and para to it. The position ortho to the alkoxy group (and meta to the bromine and carboxylic acid) is sterically hindered. Therefore, electrophilic substitution would most likely occur at the position para to the alkoxy group (and ortho to the bromine).

Nucleophilic Aromatic Substitution: As discussed in section 4.2.2, the bromine atom is the most likely site for nucleophilic attack. The electron-withdrawing nature of the carboxylic acid, even from the meta position, provides some activation for this process.

Mechanistic Investigations of Key Transformations

While no specific mechanistic studies for this compound have been found, the mechanisms of its key potential transformations can be predicted based on established models.

SNAr Mechanism: The nucleophilic aromatic substitution would likely proceed through a two-step addition-elimination mechanism. The nucleophile would attack the carbon bearing the bromine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the bromide ion is eliminated, restoring the aromaticity of the ring.

Grignard Formation Mechanism: The formation of a Grignard reagent is generally understood to occur via a radical mechanism on the surface of the magnesium metal. bldpharm.com

Ether Cleavage Mechanism: The cleavage of the ether linkage by a strong acid like HBr would involve the protonation of the ether oxygen, followed by a nucleophilic attack by the bromide ion on the benzylic carbon of the cyclohexylmethyl group, proceeding through an SN2-type pathway.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For a molecule like 2-bromo-5-(cyclohexylmethoxy)benzoic acid, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), can elucidate a variety of electronic properties and reactivity descriptors. researchgate.netbanglajol.info These descriptors help in understanding the molecule's stability, reactivity, and potential interaction sites.

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between HOMO and LUMO is a crucial indicator of molecular stability and chemical reactivity. researchgate.net A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

Global reactivity descriptors such as ionization potential, electron affinity, electronegativity, chemical hardness, and electrophilicity index can be calculated from the HOMO and LUMO energies. These parameters provide a quantitative measure of the molecule's reactivity. For instance, a study on 4-bromo-3-(methoxymethoxy)benzoic acid used DFT to determine these values, which are expected to be comparable for this compound due to structural similarities. researchgate.netbanglajol.info

The molecular electrostatic potential (MEP) surface is another valuable output of DFT studies. The MEP map illustrates the charge distribution within the molecule, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is instrumental in predicting how the molecule will interact with other chemical species.

Table 1: Predicted Electronic Properties and Reactivity Descriptors (Analogous to Substituted Benzoic Acids)

| Parameter | Description | Typical Calculated Value (for analogous compounds) |

|---|---|---|

| HOMO Energy | Highest Occupied Molecular Orbital Energy (eV) | -6.5 to -7.5 |

| LUMO Energy | Lowest Unoccupied Molecular Orbital Energy (eV) | -1.5 to -2.5 |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO (eV) | 4.0 to 5.0 |

| Ionization Potential | Energy required to remove an electron (eV) | 6.5 to 7.5 |

| Electron Affinity | Energy released when an electron is added (eV) | 1.5 to 2.5 |

| Electronegativity (χ) | Ability to attract electrons (eV) | 4.0 to 5.0 |

| Chemical Hardness (η) | Resistance to change in electron distribution (eV) | 2.0 to 2.5 |

| Electrophilicity Index (ω) | Propensity to accept electrons (eV) | 3.5 to 4.5 |

Note: The values in this table are illustrative and based on DFT studies of other bromo- and alkoxy-substituted benzoic acids. researchgate.netbanglajol.infomdpi.comresearchgate.netnih.gov

Conformational Analysis using Molecular Mechanics and Dynamics Simulations

The conformational flexibility of this compound, particularly due to the cyclohexylmethoxy group, can be investigated using molecular mechanics (MM) and molecular dynamics (MD) simulations. These methods are well-suited for exploring the potential energy surface of larger molecules where quantum mechanical methods would be computationally expensive.

Molecular mechanics simulations, using force fields like the General Amber Force Field (GAFF), can be employed to identify stable conformers and estimate their relative energies. ucl.ac.uk The primary sources of conformational variability in this molecule are the rotation around the C-O bonds of the ether linkage and the ring-puckering of the cyclohexane (B81311) moiety. A systematic conformational search would reveal the low-energy arrangements of the cyclohexylmethoxy side chain relative to the substituted benzene (B151609) ring.

Molecular dynamics simulations can provide insights into the dynamic behavior of the molecule in different environments, such as in solution. rsc.orgrsc.org By simulating the motion of the molecule over time, MD can reveal the preferred conformations and the transitions between them. For substituted benzoic acids, MD simulations have been used to study their aggregation and interaction with solvent molecules. ucl.ac.ukrsc.org Such studies for this compound would shed light on how the bulky and flexible cyclohexylmethoxy group influences its intermolecular interactions and solution-state behavior.

Table 2: Key Torsional Angles for Conformational Analysis

| Torsional Angle | Description | Expected Behavior |

|---|---|---|

| C(aryl)-C(aryl)-O-CH₂ | Rotation of the ether linkage relative to the benzene ring | Influences the overall shape and steric hindrance |

| C(aryl)-O-CH₂-C(cyclohexyl) | Rotation around the methylene (B1212753) bridge | Determines the orientation of the cyclohexane ring |

| Internal Cyclohexane Torsions | Ring puckering (chair, boat, twist-boat conformations) | The chair conformation is expected to be the most stable |

Prediction of Spectroscopic Parameters

Computational methods are frequently used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra. For this compound, theoretical calculations can provide valuable information about its vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.

DFT calculations can be used to compute the harmonic vibrational frequencies. ias.ac.in These calculated frequencies, when appropriately scaled, often show good agreement with experimental infrared (IR) and Raman spectra. Such calculations also provide information on the intensity and character of each vibrational mode, allowing for a detailed assignment of the experimental spectral bands. For example, the characteristic stretching frequencies of the C=O and O-H groups of the carboxylic acid, as well as vibrations associated with the substituted benzene ring and the cyclohexyl group, can be precisely identified.

The prediction of NMR chemical shifts (¹H and ¹³C) is another important application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts. nih.gov By computing the magnetic shielding tensors for each nucleus, the chemical shifts relative to a standard (e.g., tetramethylsilane) can be predicted. These predictions are highly sensitive to the molecular geometry, making them a useful tool for confirming conformational assignments.

Table 3: Predicted Spectroscopic Data (Based on Analogous Compounds)

| Spectroscopic Technique | Parameter | Predicted Range/Value (for analogous structures) |

|---|---|---|

| FT-IR | C=O stretch (carboxylic acid) | 1700-1750 cm⁻¹ |

| FT-IR | O-H stretch (carboxylic acid dimer) | 2500-3300 cm⁻¹ (broad) |

| ¹H NMR | Carboxylic acid proton (COOH) | 10-13 ppm |

| ¹H NMR | Aromatic protons | 7-8 ppm |

| ¹³C NMR | Carboxylic carbon (C=O) | 165-175 ppm |

| ¹³C NMR | Aromatic carbons | 110-160 ppm |

Note: These are typical ranges and may vary based on the specific computational method and solvent effects. ucl.ac.ukacs.orgacs.orgucl.ac.uk

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to model chemical reactions, providing detailed insights into reaction mechanisms, energetics, and kinetics. For this compound, a relevant reaction to model would be its esterification. dnu.dp.uatandfonline.comresearchgate.net

By mapping the potential energy surface of the reaction, stationary points, including reactants, products, intermediates, and transition states, can be located and characterized. DFT is a common method for these calculations. The activation energy of the reaction can be determined from the energy difference between the reactants and the transition state. This information is crucial for understanding the reaction rate and the conditions required for the reaction to occur.

Transition state theory can then be used to calculate the rate constant of the reaction. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering a deeper understanding of the reaction mechanism. For reactions involving substituted benzoic acids, computational modeling can also elucidate the electronic and steric effects of the substituents on the reaction pathway. For example, the electron-withdrawing nature of the bromine atom and the steric bulk of the cyclohexylmethoxy group would be expected to influence the reactivity of the carboxylic acid group.

Table 4: Parameters from a Hypothetical Reaction Pathway Model (Esterification)

| Parameter | Description | Illustrative Calculated Value |

|---|---|---|

| ΔE_reaction | Reaction Energy (Product Energy - Reactant Energy) | -5 to 5 kcal/mol |

| E_activation | Activation Energy (Transition State Energy - Reactant Energy) | 15 to 25 kcal/mol |

| Key Transition State Bond Distances | Distances of forming/breaking bonds | Typically elongated compared to stable molecules |

| Imaginary Frequency | Vibrational frequency of the transition state corresponding to the reaction coordinate | Present for a true transition state |

Note: These values are illustrative for a typical acid-catalyzed esterification reaction. dnu.dp.uaresearchgate.net

Structure Activity Relationship Sar and Structural Analogue Studies Based on the Benzoic Acid Scaffold

Systematic Modification of the Bromine Position and its Influence on Reactivity

The bromine atom itself is an electron-withdrawing group via induction but can also donate electron density through resonance. Its position relative to the carboxylic acid and the ether linkage dictates the extent of these effects.

Electronic Effects: Shifting the bromine atom to different positions on the benzene (B151609) ring alters the electron density distribution. For instance, moving the bromine to the ortho or para position relative to the carboxylic acid would have a different electronic influence compared to its meta position. The Hammett equation can be used to quantify these electronic effects of substituents on the reactivity of benzoic acid derivatives. Electron-withdrawing groups generally increase the acidity of the benzoic acid. nih.gov For example, parabromobenzoic acid is a slightly stronger acid than benzoic acid due to the inductive effect of bromine. francis-press.com The toxicity of substituted benzoic acids has also been shown to vary with the halogen, with toxicity to Vibrio fischeri and Daphnia decreasing in the order of bromo > chloro > fluoro derivatives. chemicalbook.com

Steric Hindrance: The size of the bromine atom can cause steric hindrance, affecting the rate of reactions at the adjacent carboxylic acid group or influencing the approach of reactants to the aromatic ring. This is particularly relevant if the bromine is in the ortho position to the carboxylic acid, a phenomenon known as the ortho effect, which can lead to an increase in acidity due to steric inhibition of resonance. francis-press.com

Table 1: Hypothetical Influence of Bromine Position on the Acidity (pKa) of Brominated 5-(cyclohexylmethoxy)benzoic acid

| Bromine Position | Expected Inductive Effect on Acidity | Expected Resonance Effect on Acidity | Predicted Overall Impact on pKa (relative to non-brominated analog) |

| 2 (ortho) | Increases acidity | Decreases acidity | Lower (more acidic) due to ortho effect |

| 3 | Increases acidity | Minimal | Lower (more acidic) |

| 4 | Increases acidity | Decreases acidity | Lower (more acidic) |

This table is illustrative and based on general principles of physical organic chemistry. Actual pKa values would require experimental determination.

Variations of the Cyclohexylmethoxy Substituent and their Chemical Impact

The cyclohexylmethoxy group significantly contributes to the lipophilicity and steric bulk of the molecule. Modifications to this substituent can have profound effects on the compound's solubility, reactivity, and interactions with other molecules.

Alterations in Alkoxy Chain Length

Varying the length of the alkoxy chain (the "-OCH2-" linker) would primarily impact the molecule's flexibility and spatial orientation.

Flexibility and Conformation: A shorter or longer linker would alter the distance and possible conformations of the cyclohexyl ring relative to the benzoic acid core. This can influence intramolecular interactions and how the molecule presents itself for intermolecular reactions.

Lipophilicity: Increasing the chain length with additional methylene (B1212753) (-CH2-) units would systematically increase the lipophilicity of the molecule, which could affect its solubility in different solvents and its partitioning behavior in chemical reactions.

Substitutions on the Cyclohexyl Ring

Introducing substituents on the cyclohexane (B81311) ring offers a way to fine-tune the steric and electronic properties of this part of the molecule.

Electronic Effects: While the cyclohexyl ring is primarily an aliphatic, non-polar moiety, the introduction of electron-withdrawing or electron-donating groups could have minor inductive effects on the ether oxygen, subtly influencing the electronic properties of the aromatic ring.

Table 2: Predicted Impact of Cyclohexyl Ring Modifications on Chemical Properties

| Modification | Expected Impact on Lipophilicity | Expected Impact on Steric Hindrance |

| Addition of a methyl group | Increase | Increase |

| Addition of a hydroxyl group | Decrease | Minor Increase |

| Addition of a tert-butyl group | Significant Increase | Significant Increase |

This table provides a qualitative prediction based on general chemical principles.

Replacement with Other Cyclic or Acyclic Ether Moieties

Replacing the cyclohexylmethoxy group with other ether functionalities would lead to more significant changes in the molecule's properties.

Cyclic Ethers: Replacing the cyclohexane with a smaller ring like cyclopentyl or a larger one like cycloheptyl would alter the steric profile. Aromatic ethers, such as a benzyloxy group, would introduce additional electronic effects and potential for π-π stacking interactions. researchgate.net

Acyclic Ethers: Replacing the cyclohexylmethoxy group with a simple alkoxy group, like a methoxy (B1213986) or ethoxy group, would reduce the steric bulk and lipophilicity. researchgate.net For instance, a methoxy group is known to be an activating, ortho-para directing group in electrophilic aromatic substitutions. researchgate.net The use of a flexible, hydrophilic side chain like a methoxyethoxy group can be distinguished from more rigid substituents. uninsubria.it

Modifications of the Carboxylic Acid Group and its Chemical Consequences

The carboxylic acid group is a primary site of reactivity in the molecule. Its conversion to other functional groups, known as carboxylic acid derivatives, dramatically alters the chemical reactivity. sigmaaldrich.com

The general order of reactivity for carboxylic acid derivatives is: Acyl Chlorides > Anhydrides > Esters > Amides . researchgate.netsigmaaldrich.com This reactivity is largely determined by the nature of the leaving group attached to the acyl carbon.

Esterification: Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) would increase its lipophilicity and render it less acidic. Esters are less reactive towards nucleophilic acyl substitution than acyl chlorides but more reactive than amides.

Amidation: The formation of an amide by reacting the carboxylic acid with an amine results in a much more stable and less reactive functional group. Amides are significantly less susceptible to hydrolysis than esters.

Acyl Halide Formation: Conversion to an acyl chloride, for example by using thionyl chloride (SOCl2), would create a highly reactive intermediate that could be readily converted into other derivatives like esters and amides.

Table 3: Relative Reactivity of Carboxylic Acid Derivatives of 2-Bromo-5-(cyclohexylmethoxy)benzoic Acid

| Derivative | Functional Group | Leaving Group | Expected Reactivity (towards Nucleophilic Acyl Substitution) |

| Acyl Chloride | -COCl | Cl⁻ | Very High |

| Ester | -COOR' | R'O⁻ | Moderate |

| Amide | -CONR'₂ | R'₂N⁻ | Low |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with a specific property, such as chemical reactivity. These models are powerful tools for predicting the properties of new, unsynthesized molecules.

For a series of analogues of this compound, several QSAR methodologies could be applied to model their chemical reactivity:

Hansch Analysis: This classic QSAR approach relates reactivity to physicochemical parameters such as lipophilicity (logP), electronic effects (Hammett constants, σ), and steric effects (Taft parameters, Es). ias.ac.innih.gov A Hansch equation for the reactivity of these analogues might take the general form: log(Reactivity) = a(logP) + b(σ) + c(Es) + d where a, b, c, and d are constants derived from regression analysis.

3D-QSAR (CoMFA and CoMSIA): Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are more advanced techniques. They consider the 3D shape of the molecules and their steric and electrostatic fields to build a predictive model. These methods can provide detailed 3D contour maps that visualize regions where modifications to the molecule would be expected to increase or decrease reactivity.

The development of a robust QSAR model for the chemical reactivity of this class of compounds would require the synthesis and experimental testing of a diverse set of analogues. Such a model could then guide the design of new derivatives with tailored chemical properties.

Synthetic Applications and Derivatization Strategies for 2 Bromo 5 Cyclohexylmethoxy Benzoic Acid

Utilization as a Versatile Organic Building Block

The utility of 2-Bromo-5-(cyclohexylmethoxy)benzoic acid as a versatile organic building block stems from the presence of multiple reactive sites that can be addressed with high selectivity. The carboxylic acid, the aryl bromide, and the ether moiety each offer distinct opportunities for chemical modification.

Carboxylic Acid Moiety: The carboxylic acid group is a primary site for derivatization. It can readily undergo esterification with various alcohols or amidation with a wide range of primary and secondary amines to form corresponding esters and amides. This functionality also serves as an effective directing group in certain transition-metal-catalyzed C-H activation reactions, enabling functionalization at the adjacent ortho position. nih.govacs.org

Aryl Bromide Functionality: The bromine atom on the aromatic ring is a key handle for introducing molecular complexity through carbon-carbon and carbon-heteroatom bond-forming reactions. It is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, including:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to introduce new aryl or vinyl substituents.

Heck Olefination: Reaction with alkenes to form substituted styrenyl derivatives. mdpi.com

Sonogashira Coupling: Reaction with terminal alkynes to synthesize arylalkynes. mdpi.com

Buchwald-Hartwig Amination: Reaction with amines to form N-aryl products.

The reactivity of aryl bromides in these transformations is well-established, offering reliable pathways for diversification. acs.orgrsc.orgacs.orgorganic-chemistry.org

Cyclohexylmethoxy Ether Group: Ethers are generally stable and unreactive under a wide range of reaction conditions, making the cyclohexylmethoxy group a robust feature. labinsights.nlbritannica.com Its primary role is to impart specific physicochemical properties to the molecule and its derivatives. The bulky and non-polar cyclohexyl ring significantly increases lipophilicity, which can enhance solubility in organic solvents and influence the pharmacokinetic profile of biologically active molecules. labinsights.nl

Precursor for the Synthesis of Novel Heterocyclic Compounds

The ortho-disubstituted pattern of the carboxylic acid and the bromine atom makes this compound a promising precursor for the synthesis of various fused heterocyclic systems. The proximity of these two groups allows for intramolecular cyclization strategies.

For instance, the compound can be converted into an amide derivative through reaction with an appropriate amine. Subsequent intramolecular N-arylation, typically catalyzed by copper (Ullmann condensation) or palladium (Buchwald-Hartwig amination), would lead to the formation of a lactam fused to the benzene (B151609) ring. This strategy is a common method for constructing nitrogen-containing heterocycles. Similarly, ortho-halobenzoic acids are known precursors for oxygen-containing heterocycles such as benzo[c]chromen-6-ones via palladium-catalyzed annulation reactions with other coupling partners. acs.orgresearchgate.net

Table of Potential Heterocyclic Scaffolds:

| Starting Material | Potential Reaction | Resulting Heterocycle |

|---|---|---|

| This compound | Esterification followed by intramolecular C-O coupling | Dibenzopyranone derivative |

| Amide of the title compound | Intramolecular N-arylation (e.g., Buchwald-Hartwig) | Benzolactam derivative |

Integration into Complex Multistep Syntheses of Advanced Intermediates

In the context of synthesizing complex target molecules, such as pharmaceuticals or advanced materials, this compound can serve as a well-defined molecular fragment. Its pre-installed functional handles allow for its strategic incorporation into a larger synthetic sequence.

The cyclohexylmethoxy group can act as a key binding element for a biological target or a bulky substituent to control molecular conformation. The carboxylic acid and bromine atoms function as orthogonal synthetic handles that can be used at different stages. For example, a synthetic strategy could involve first using the carboxylic acid to form an amide bond with a peptide fragment. In a later step, the aryl bromide could be subjected to a Suzuki coupling to connect the entire fragment to another complex part of the target molecule. This planned, stepwise approach is fundamental to the convergent synthesis of advanced chemical intermediates.

Development of Chemical Libraries via Parallel Synthesis and Combinatorial Approaches

The structure of this compound is exceptionally well-suited for the construction of chemical libraries for high-throughput screening, a cornerstone of modern drug discovery. researchgate.net The compound offers two independent and readily reactive sites for diversification, allowing for the generation of a large matrix of analogues via parallel synthesis. iipseries.org

A typical combinatorial strategy would involve a two-dimensional diversification approach:

Amide/Ester Formation (R1 Diversity): The single benzoic acid starting material is dispensed into an array of reaction vessels (e.g., a 96-well plate). A library of diverse primary and secondary amines or alcohols is then added to the individual wells, leading to the parallel synthesis of a large collection of amides or esters.

Cross-Coupling Reaction (R2 Diversity): The resulting array of products, each still containing the reactive aryl bromide handle, is then subjected to a second diversification step. A library of different boronic acids, for example, could be used in a palladium-catalyzed Suzuki coupling reaction.

Green Chemistry Principles in the Synthesis and Transformation

Atom Economy and Reaction Efficiency

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. High reaction efficiency, often reflected in high percentage yields, is also crucial for minimizing waste and maximizing resource utilization.

Bromination Step (Electrophilic Aromatic Substitution): The choice of brominating agent significantly impacts the atom economy of the aromatic substitution step. Historically, elemental bromine (Br₂) was used, but it is hazardous and only half of the Br₂ molecule is incorporated into the product (the other becomes HBr), leading to a 50% atom economy for the bromine itself. Modern alternatives offer improvements, though some, like N-bromosuccinimide (NBS), also have relatively low atom economy as only the bromine atom from the molecule is utilized. wordpress.com Greener alternatives, such as generating bromine in situ from a mixture of sodium bromide and an oxidant, or using bromide/bromate reagents, can offer much higher atom efficiency. rsc.org

The following table provides a comparison of the atom economy for various brominating agents in the context of substituting a hydrogen atom on an aromatic ring.

| Brominating Reagent | Molecular Weight of Reagent | Mass of 'Br' Atom Utilized | Ideal Atom Economy (%) | Key Byproducts |

|---|---|---|---|---|

| Bromine (Br₂) | 159.8 g/mol | 79.9 g/mol | 50.0% | HBr |

| N-Bromosuccinimide (NBS) | 177.9 g/mol | 79.9 g/mol | 44.9% | Succinimide |

| Sodium Bromide/Sodium Hypochlorite (NaBr/NaOCl) | 102.9 + 74.4 g/mol | 79.9 g/mol | 45.1% (for the combination) | NaCl, H₂O |

Solvent Selection and Alternative Reaction Media

The choice of solvent is critical, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact.

Etherification Step: Traditional Williamson ether synthesis often employs polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). numberanalytics.com These solvents are effective but are also toxic and difficult to dispose of. Green chemistry promotes several alternatives:

Phase-Transfer Catalysis (PTC): This technique allows the reaction to occur in a two-phase system, typically an organic solvent and water, thereby reducing or eliminating the need for hazardous anhydrous solvents. acs.orgwikipedia.org

Solvent-Free Conditions: Some etherifications can be performed without any solvent, often by heating the reactants with a solid base like potassium carbonate. researchgate.net

Ionic Liquids: These are salts that are liquid at low temperatures and have negligible vapor pressure, making them non-volatile. They can be designed to dissolve a wide range of reactants and can often be recycled, presenting a promising, albeit currently expensive, alternative. nih.govnih.govacs.org

Bromination Step: Halogenated solvents were once common for bromination reactions but are now avoided due to their environmental persistence and toxicity. Greener approaches favor:

Water: As the ultimate green solvent, water is an excellent choice for certain reactions, including the bromination of some activated aromatic rings. google.comrsc.org

Alcohols: Ethanol (B145695) is often used as a less toxic alternative to chlorinated solvents in greener bromination protocols. researchgate.net

In situ generation of bromine from salts in an aqueous medium further enhances the green credentials of the process by using water as the primary solvent. acs.org

The table below contrasts traditional and greener solvent choices for these key synthetic steps.

| Reaction Type | Traditional Solvents | Greener Alternative Solvents/Media |

|---|---|---|

| Etherification | DMF, DMSO, THF | Water (with PTC), Ethanol, Ionic Liquids, Solvent-Free |

| Aromatic Bromination | Carbon Tetrachloride, Dichloromethane (B109758) | Water, Acetic Acid, Ethanol |

Catalysis for Enhanced Selectivity and Reduced Waste

Catalysts are a cornerstone of green chemistry because they can increase reaction rates, allow for milder reaction conditions, and enhance selectivity, all of which lead to reduced energy consumption and less waste.